1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Overview
Description
1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C16H12N2O2S and its molecular weight is 296.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Engineering and Materials Science Applications
1,3-Diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, as a thiobarbituric acid (TBA) derivative, finds extensive applications in engineering and materials science. Research shows the utility of these derivatives in various contexts. Sharma et al. (2018) explored twenty TBA derivatives, including compounds similar to this compound, confirming their diverse applications through crystallographic studies (Sharma et al., 2018).
Nonlinear Optical Properties
The compound's relevance in the field of nonlinear optics is noteworthy. Shettigar et al. (2009) investigated the nonlinear optical properties of derivatives of this compound, finding potential applications in optical devices due to their significant two-photon absorption phenomena (Shettigar et al., 2009).
Catalytic Applications in Synthesis
The derivatives of this compound are also utilized in catalysis. Mamaghani et al. (2016) demonstrated their use in the synthesis of 2-thioxopyrido[2,3-d]pyrimidines, employing HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanoparticles (Mamaghani et al., 2016).
Greener Synthesis Approaches
The compound is also central to greener chemistry approaches. Sharma et al. (2019) reported on a more environmentally friendly method for synthesizing enamines from enols of thiobarbituric acid, which includes derivatives of this compound (Sharma et al., 2019).
Pharmaceutical Applications
While excluding information related to drug use and dosage, it's important to mention that these compounds have been explored in the context of pharmaceutical research, specifically in the development of new frameworks for HIV integrase inhibitors (Rimaz et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-14-11-15(20)18(13-9-5-2-6-10-13)16(21)17(14)12-7-3-1-4-8-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIMUSUHAOSEIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188718 | |
Record name | 1,3-Diphenyl-2-thiobarbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35221-12-6 | |
Record name | 1,3-Diphenyl-2-thiobarbituric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035221126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diphenyl-2-thiobarbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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